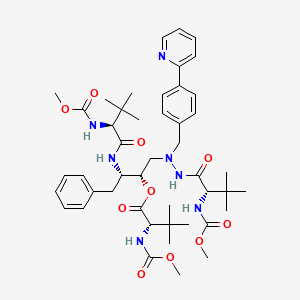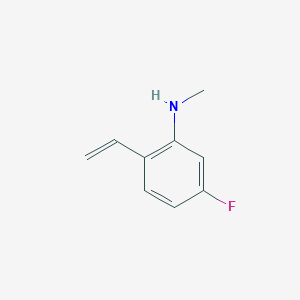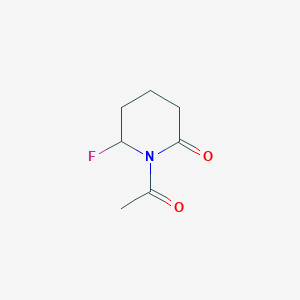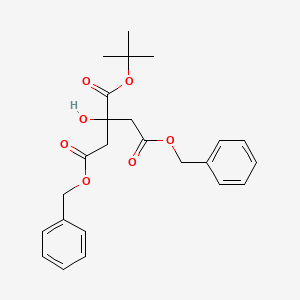![molecular formula C19H22N2O6S B13428171 N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester is a complex organic compound that belongs to the class of sulfonyl amino acid esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonyl chloride: Reacting 4-nitrobenzenesulfonyl chloride with 2-ethyl-6-methylaniline under basic conditions to form the sulfonamide intermediate.
Coupling with L-alanine: The sulfonamide intermediate is then coupled with L-alanine methyl ester using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Coupling Reactions: The sulfonyl group can participate in coupling reactions with other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Hydrolysis Agents: Sodium hydroxide, hydrochloric acid.
Coupling Reagents: EDCI, HOBt.
Major Products
Reduction: Conversion to the corresponding amine.
Hydrolysis: Formation of the carboxylic acid derivative.
Coupling: Formation of various sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Materials Science: In the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and ester groups can play crucial roles in binding to the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Ethylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
- N-(2-Methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
Uniqueness
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules.
Propiedades
Fórmula molecular |
C19H22N2O6S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-(2-ethyl-6-methyl-N-(4-nitrophenyl)sulfonylanilino)propanoate |
InChI |
InChI=1S/C19H22N2O6S/c1-5-15-8-6-7-13(2)18(15)20(14(3)19(22)27-4)28(25,26)17-11-9-16(10-12-17)21(23)24/h6-12,14H,5H2,1-4H3/t14-/m0/s1 |
Clave InChI |
COJPCQGGSODYNS-AWEZNQCLSA-N |
SMILES isomérico |
CCC1=CC=CC(=C1N([C@@H](C)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
SMILES canónico |
CCC1=CC=CC(=C1N(C(C)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13428097.png)




![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)

![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B13428152.png)

![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)


![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
